

Sulfo-Cyanine5.5 Amine Potassium Salt: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-cyanine5.5 amine potassium*

Cat. No.: *B15556736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine potassium salt, a far-red/near-infrared (NIR) fluorescent dye. This document focuses on its solubility and stability, offering critical data for its effective use in bioconjugation, in vivo imaging, flow cytometry, and fluorescence microscopy.

Core Properties of Sulfo-Cyanine5.5 Amine

Sulfo-Cy5.5 amine is a highly hydrophilic, water-soluble cyanine dye.^{[1][2][3]} Its structure incorporates four sulfonate groups, which significantly enhance its solubility in aqueous environments, making it an ideal candidate for labeling sensitive biological molecules such as proteins and nucleic acids without the need for significant amounts of organic co-solvents.^{[1][2][3][4]} The primary amine group, separated from the fluorophore by a linker, allows for covalent conjugation to various electrophilic groups.^{[1][2]}

Physicochemical and Spectral Properties

Property	Value
Molecular Formula	C ₄₆ H ₅₄ K ₂ N ₄ O ₁₃ S ₄ [3]
Molecular Weight	1077.41 g/mol [3]
Appearance	Dark blue solid[3]
Excitation Maximum (λ _{ex})	~673 nm[3]
Emission Maximum (λ _{em})	~691 nm[3]
Molar Extinction Coefficient (ε)	~235,000 M ⁻¹ cm ⁻¹ [3]

Solubility

The presence of multiple sulfonate groups renders Sulfo-Cy5.5 amine highly soluble in aqueous buffers and polar organic solvents. While specific quantitative data for the amine potassium salt is not readily available in public literature, data from highly similar sulfo-cyanine derivatives and vendor information provide a strong basis for solubility characteristics.

Solvent	Solubility	Notes
Water	Good to Very Good[2][3]	The high hydrophilicity is a key feature of this dye. A related compound, sulfo-Cyanine5.5 carboxylic acid, is soluble up to 0.39 M (400 g/L).[5]
Phosphate-Buffered Saline (PBS)	Good	Assumed to be similar to water, making it suitable for most biological applications.
Dimethylformamide (DMF)	Good[3]	
Dimethyl Sulfoxide (DMSO)	Good[3]	A stock solution of a related Cy5.5 dye was prepared in DMSO at 200 mg/mL with the aid of ultrasonication and warming to 60°C.[6] For bioconjugation, anhydrous DMSO is recommended for preparing stock solutions.[6]

Stability

Proper storage and handling are crucial to maintain the fluorescence and reactivity of Sulfo-Cy5.5 amine.

Condition	Stability Recommendation	Notes
Long-Term Storage	-20°C in the dark, desiccated. [2]	Stable for up to 24 months under these conditions.[2]
Short-Term Storage / Transport	Room temperature.	Can be transported at ambient temperature for up to 3 weeks. [2]
In Solution	Avoid repeated freeze-thaw cycles.	For stock solutions (e.g., in DMSO), it is recommended to aliquot into single-use volumes and store at -20°C for up to two weeks.[7]
Light Exposure	Avoid prolonged exposure to light.[2]	Cyanine dyes are susceptible to photobleaching, which can reduce fluorescence intensity.
pH	Stable in a physiological pH range.	For labeling reactions with NHS esters, a pH of 8.3-8.5 is often recommended.[8] Cyanine dye fluorescence is generally stable across a broad pH range.

Experimental Protocols

General Protocol for Protein Labeling (Bioconjugation)

This protocol is a general guideline for the conjugation of Sulfo-Cy5.5 amine to a protein containing an appropriate electrophilic group (e.g., an activated ester). Optimization of the dye-to-protein molar ratio is recommended for each specific application.

Materials:

- **Sulfo-Cyanine5.5 amine potassium salt**
- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

- Anhydrous DMSO
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium ions, which can compete for the reactive dye.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve Sulfo-Cy5.5 amine in anhydrous DMSO to a concentration of 10 mM.
- **Conjugation Reaction:**
 - While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A starting molar ratio of 10:1 (dye:protein) is often recommended.
 - Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring or rocking.
- **Purification:**
 - Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.
- **Characterization:**
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~673 nm (for Sulfo-Cy5.5).

Protocol for Determining Aqueous Solubility

Materials:

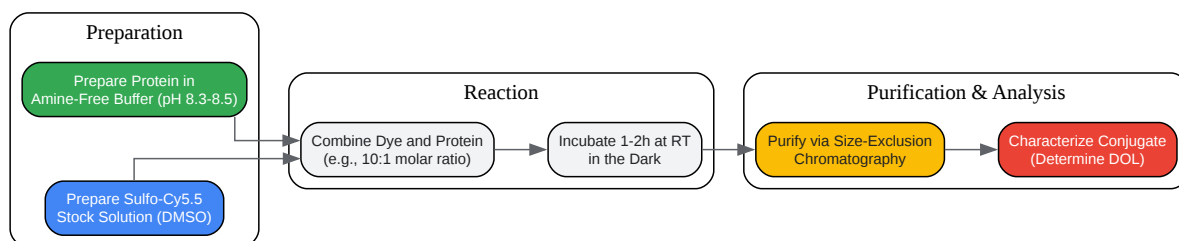
- **Sulfo-Cyanine5.5 amine potassium salt**
- Deionized water or buffer of choice (e.g., PBS)
- Vortex mixer
- Centrifuge
- UV-Vis spectrophotometer

Procedure:

- Add an excess amount of Sulfo-Cy5.5 amine to a known volume of the aqueous solvent (e.g., 1 mL).
- Vortex the mixture vigorously for 2-5 minutes.
- Equilibrate the suspension at a controlled temperature (e.g., 25°C) for several hours to ensure saturation.
- Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
- Carefully collect a known volume of the supernatant.
- Dilute the supernatant with the same solvent to a concentration within the linear range of the spectrophotometer.
- Measure the absorbance at the λ_{max} of the dye (~673 nm).
- Calculate the concentration using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient ($\sim 235,000 \text{ M}^{-1}\text{cm}^{-1}$), c is the concentration, and l is the path length of the cuvette (typically 1 cm). The solubility can then be expressed in molarity (M) or mg/mL.

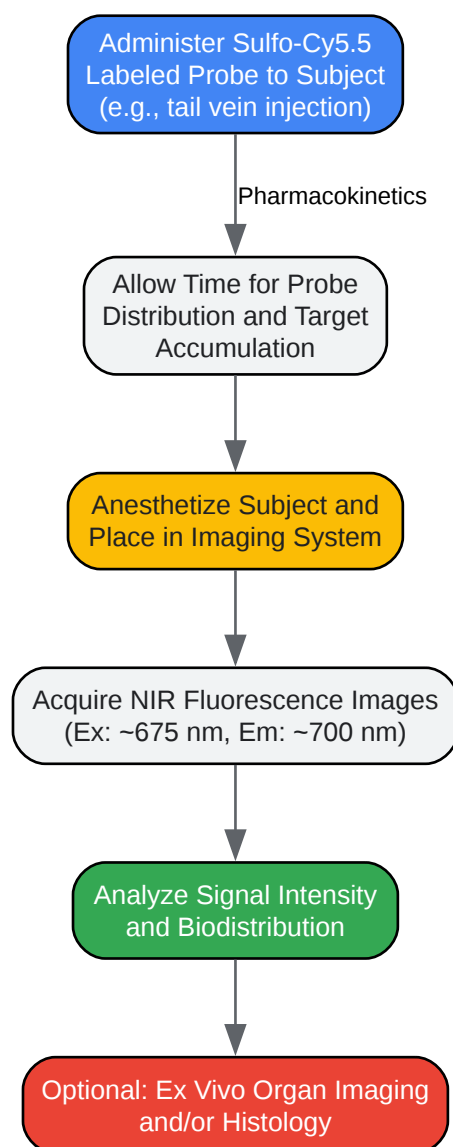
Visualizations

The following diagrams illustrate common workflows involving Sulfo-Cyanine5.5 amine.



[Click to download full resolution via product page](#)

Caption: Workflow for Sulfo-Cy5.5 amine bioconjugation.



[Click to download full resolution via product page](#)

Caption: General workflow for in vivo NIR fluorescence imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 5.5 amine (A270282) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Sulfo-Cyanine5.5 Amine Potassium Salt: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556736#sulfo-cyanine5-5-amine-potassium-solubility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com